Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a fluorophenyl group, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-fluorobenzyl chloride with sodium azide to form 3-fluorobenzyl azide. This intermediate then undergoes a cyclization reaction with ethyl chloroacetate in the presence of a base such as potassium carbonate to yield the desired triazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorophenyl triazole oxides, while reduction could produce various reduced triazole derivatives.
Scientific Research Applications
Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and other interactions. These properties make the compound effective in inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate: Similar structure but lacks the fluorine atom.
Methyl 2-(3-(4-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure with the fluorine atom in a different position.
Methyl 2-(3-(3-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Methyl 2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-1-yl)acetate imparts unique electronic and steric properties, which can enhance its biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C11H10FN3O2 |
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Molecular Weight |
235.21 g/mol |
IUPAC Name |
methyl 2-[3-(3-fluorophenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C11H10FN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3 |
InChI Key |
VVOPESFWFBXUKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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